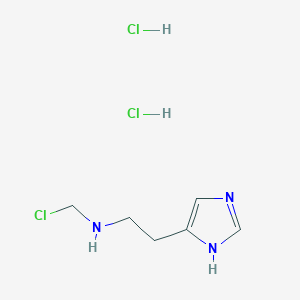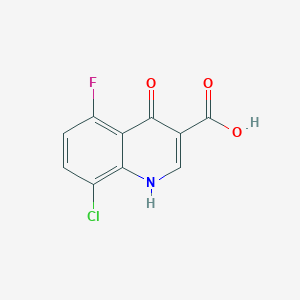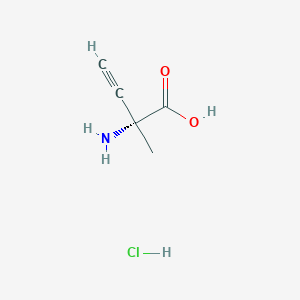![molecular formula C8H7IN2 B12838088 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole ring The presence of an iodine atom at the 6th position and a methyl group at the 4th position further distinguishes this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine and pyrrole precursors.
Cyclization Reaction: The pyridine and pyrrole precursors undergo a cyclization reaction to form the fused pyrrolo[2,3-b]pyridine ring system.
Methylation: The methyl group is introduced at the 4th position through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- may involve large-scale synthesis techniques, including continuous flow reactions and automated synthesis platforms. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the iodine and methyl substitutions.
6-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the iodine atom at the 6th position.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a bioactive molecule, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C8H7IN2 |
|---|---|
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
LFRVZOHJEHIMID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C=CN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)








![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)
